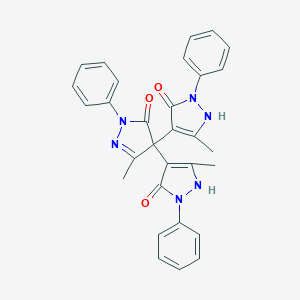
5-methyl-4,4-bis(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-phenylpyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. One of the related compounds, 3H-Pyrazol-3-one, 2,4-dihydro-4,4-bis(5-hydroxy-3-Methyl- 1-phenyl-1H-pyrazol-4-yl)-5-Methyl-2-pheny, has been synthesized and is available for research .Molecular Structure Analysis
The molecular formula of this compound is C30H26N6O3 . The InChI representation of the molecule isInChI=1S/C30H26N6O3/c1-19-25 (27 (37)34 (31-19)22-13-7-4-8-14-22)30 (21 (3)33-36 (29 (30)39)24-17-11-6-12-18-24)26-20 (2)32-35 (28 (26)38)23-15-9-5-10-16-23/h4-18,31-32H,1-3H3 . Physical And Chemical Properties Analysis
The molecular weight of this compound is 518.577 g/mol . The compound should be stored at -20°C .Applications De Recherche Scientifique
Synthesis and Characterization
The compound 5-methyl-4,4-bis(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-phenylpyrazol-3-one and its derivatives have been synthesized and characterized, offering insights into their structural and chemical properties. A notable study demonstrated the synthesis and thermal transformations of related pyrazolone derivatives, elucidating mass spectrometric fragmentation patterns (Azev et al., 2013). These findings are essential for understanding the compound's stability and reactivity under various conditions, aiding further application development in materials science and chemical synthesis.
Corrosion Inhibition
Research into bipyrazolic-type organic compounds, including derivatives similar to the compound , has shown potential activity as corrosion inhibitors. A DFT study revealed their inhibition efficiencies and reactive sites, indicating their suitability as protective agents against metal corrosion (Wang et al., 2006). These compounds' electronic properties, such as EHOMO and ELUMO levels, contribute to their effectiveness, offering a promising avenue for developing new corrosion inhibitors.
Antimicrobial Activities
Derivatives of the target compound have also been explored for antimicrobial applications. A study on novel triazolyl and pyrazolyl derivatives demonstrated their synthesis and evaluated their antimicrobial properties (Al‐Azmi & Mahmoud, 2020). The compounds showed promising results against a range of microbial strains, suggesting their potential in developing new antimicrobial agents.
Dyeing Properties and Applications
The compound's derivatives have been utilized in synthesizing new dyes with anticipated biological properties. Research into azo and bisazo dyes derived from pyrazolones revealed their dyeing performance and potential biological applications (Bagdatli & Ocal, 2012). These studies underscore the compound's versatility, highlighting its applications in textile dyeing and potentially biologically active materials.
Propriétés
IUPAC Name |
5-methyl-4,4-bis(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N6O3/c1-19-25(27(37)34(31-19)22-13-7-4-8-14-22)30(21(3)33-36(29(30)39)24-17-11-6-12-18-24)26-20(2)32-35(28(26)38)23-15-9-5-10-16-23/h4-18,31-32H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDYOXAYRKBBID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3(C(=NN(C3=O)C4=CC=CC=C4)C)C5=C(NN(C5=O)C6=CC=CC=C6)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S)-5-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid](/img/structure/B174245.png)
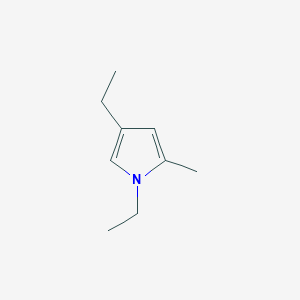

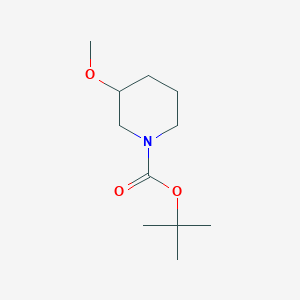

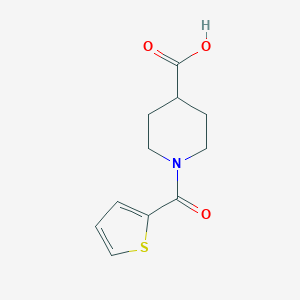
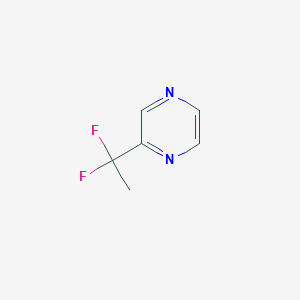
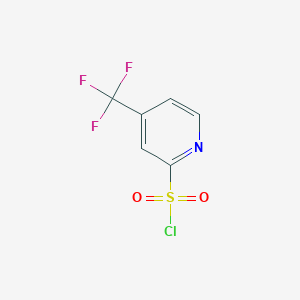
![[(4Ar,6R,7R,8S,8aR)-7-(2,2-dichloroacetyl)oxy-6-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dichloroacetate](/img/structure/B174273.png)
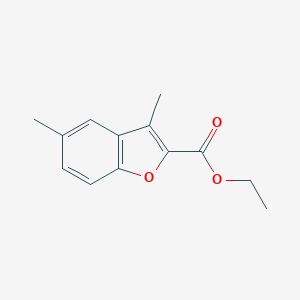

![2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B174277.png)
![5H-Imidazo[5,1-a]isoindole](/img/structure/B174278.png)
